molecular formula C17H19FN4O3 B2498109 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034574-00-8

3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2498109
CAS RN: 2034574-00-8
M. Wt: 346.362
InChI Key: DCTQMKBLULUGFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyridine and pyrimidine derivatives often involves multi-component reactions, offering efficient pathways to these compounds. A study by R. Jayarajan et al. (2019) elaborates on a water-mediated synthesis involving three-component reactions that could potentially apply to synthesizing related compounds, highlighting the utility of water as a solvent for eco-friendly and efficient synthesis processes​​.

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction and computational methods is vital for understanding the conformation and electronic structure of complex molecules. Ratika Sharma et al. (2013) demonstrated the crystal structure analysis of a related pyrrolidine derivative, showcasing the importance of structural elucidation in understanding compound behavior​​.

Chemical Reactions and Properties

Chemical reactions involving pyridine and pyrimidine derivatives are diverse, with their reactivity being influenced by the functional groups present. Studies such as the one by P. Huang et al. (2021) on boric acid ester intermediates reveal insights into substitution reactions and their utility in synthesizing novel compounds with potential biological activities​​.

Physical Properties Analysis

The physical properties, including solubility, melting points, and stability of these compounds, are crucial for their practical application. Analyzing these properties requires a combination of experimental and computational methods to predict and verify the compound's behavior in various conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential aspects of compound development. The work by A. Komkov et al. (2005) on the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives from 5-acetyl-4-aminopyrimidines showcases the exploration of chemical properties through synthetic routes​​.

References

Scientific Research Applications

Synthesis and Structural Characterization

  • A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents were synthesized through palladium-catalyzed cross-coupling reactions and characterized by single-crystal X-ray crystallography, revealing a primary hydrogen-bonding motif in solid-state structures (Aakeröy et al., 2007).
  • Novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems were synthesized from 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, serving as good synthons for further chemical modifications (Bakhite et al., 2005).

Analytical and Structural Insights

  • A comprehensive structural and spectral characterization of novel N-substituted pyridin-2(1H)-one derivatives was performed, providing insights into the chemical properties and potential applications of such compounds (Sharma et al., 2016).
  • The crystal and molecular structure of a compound closely related to the title chemical was detailed, providing insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Richter et al., 2023).

Synthesis and Process Development

  • An in-depth process development study for Voriconazole, a broad-spectrum antifungal agent, was conducted, which included an examination of the diastereocontrol in the synthesis process and an evaluation of synthetic routes to the pyrimidine partner, providing valuable insights for the development of similar pharmaceutical compounds (Butters et al., 2001).

Synthetic Pathways and Compound Reactivity

  • Various synthetic pathways and reactivity profiles for different pyrimidine derivatives were explored, contributing to the broader understanding of the synthetic versatility and potential chemical applications of pyrimidine-based compounds (Ali et al., 2016).

properties

IUPAC Name

3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-3-13-14(18)15(20-10-19-13)25-11-6-8-22(9-11)17(24)12-5-4-7-21(2)16(12)23/h4-5,7,10-11H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTQMKBLULUGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

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